

Vecabrutinib IC50 determination BTK ITK kinase

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Compound Focus: Vecabrutinib

CAS No.: 1510829-06-7

Cat. No.: S546650

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Quantitative Activity Profile of Vecabrutinib

The table below summarizes the key quantitative data on **Vecabrutinib**'s inhibitory activity.

| Kinase Target | Assay Type | Assay Description | Value | Parameter | Reference |
|--------------------|------------------------|---|-----------|-----------|-----------|
| BTK (Human) | Biochemical | Inhibition of phosphorylation of a fluorescein-labeled peptide by active BTK enzyme | 0.73 nM | IC50 | [1] |
| BTK (Human) | Biochemical | Recombinant kinase assay (WT BTK) | 4.6 nM | IC50 | [2] [3] |
| BTK (Human) | Biochemical | Recombinant kinase assay (C481S Mutant BTK) | 1.1 nM | IC50 | [2] [3] |
| BTK (Human) | Cellular (Whole Blood) | Inhibition of BTK phosphorylation (pBTK) in human whole blood | 50 nM | Avg. IC50 | [2] [3] |
| BTK (Human) | Cellular | Inhibition of BTK phosphorylation in Ramos Burkitt lymphoma cells | 13 ± 6 nM | IC50 | [2] |
| ITK (Human) | Biochemical | Not Specified | 24 nM | IC50 | [3] |

| Kinase Target | Assay Type | Assay Description | Value | Parameter | Reference |
|---------------|------------|-------------------------------------|--------|-----------|-----------|
| BTK (Human) | Binding | Direct binding affinity measurement | 0.3 nM | Kd | [3] |
| ITK (Human) | Binding | Direct binding affinity measurement | 2.2 nM | Kd | [3] |

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize **Vecabrutinib**.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀)

This protocol determines the concentration at which **Vecabrutinib** inhibits 50% of BTK kinase activity in a cell-free system [2] [4] [1].

- **Principle:** A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-LYTE) measures the inhibition of BTK-mediated phosphorylation of a synthetic peptide.
- **Materials:**
 - Recombinant human BTK enzyme
 - Fluorescein-labeled peptide substrate (e.g., polyGAT)
 - ATP
 - **Vecabrutinib** (serial dilutions in DMSO)
 - Assay buffer
 - Black 384-well plates
 - FRET-compatible microplate reader
- **Procedure:**
 - In a 384-well plate, combine BTK enzyme, the peptide substrate, ATP, and **Vecabrutinib** at varying concentrations.
 - Incubate the reaction mixture for 1 hour at room temperature to allow the kinase reaction to proceed.
 - Add a "Development Reagent" that contains a site-specific protease. This protease cleaves only the non-phosphorylated peptide, disrupting the FRET signal.
 - Incubate for an additional hour.

- Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a plate reader.
- Calculate the ratio of the two emissions for each well. The ratio is correlated with the extent of phosphorylation.
- Plot the percentage of inhibition against the log of **Vecabrutinib** concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement in Whole Blood (pBTK IC₅₀)

This assay evaluates **Vecabrutinib**'s ability to inhibit BTK phosphorylation in a physiologically relevant environment [2].

- **Principle:** Fresh human whole blood is treated with the inhibitor, and the level of phosphorylated BTK (pBTK) in B cells is measured via immunoblotting or flow cytometry to determine functional IC₅₀.
- **Materials:**
 - Fresh whole blood from healthy donors
 - **Vecabrutinib** (serial dilutions in DMSO)
 - Stimulus (e.g., anti-IgM to activate BCR signaling)
 - Lysis buffer with phosphatase and protease inhibitors
 - Antibodies for pBTK (e.g., pY223) and total BTK
 - Equipment for SDS-PAGE and Western Blot
- **Procedure:**
 - Aliquot fresh whole blood and pre-treat with **Vecabrutinib** at various concentrations for a predetermined time (e.g., 1-2 hours).
 - Stimulate B cells by adding an agent like anti-IgM to activate the BCR pathway and induce BTK phosphorylation.
 - Lyse the cells to extract proteins.
 - Separate the proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with antibodies against phosphorylated BTK and total BTK (for loading control).
 - Quantify the band intensity of pBTK, normalize it to total BTK, and plot the percentage of inhibition versus **Vecabrutinib** concentration to calculate the cellular IC₅₀.

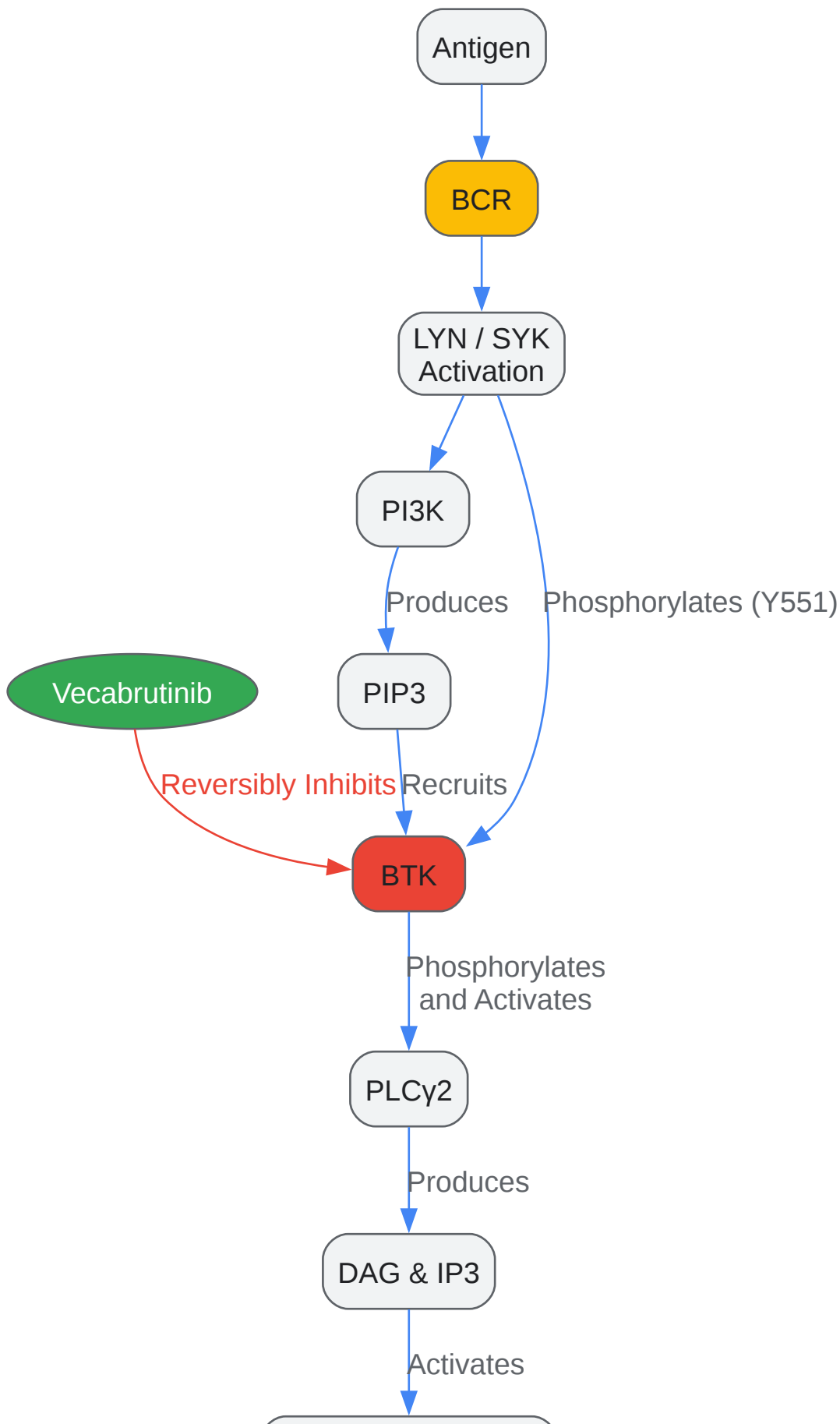
Protocol 3: Analysis of Downstream Signaling (PLCy2 Phosphorylation)

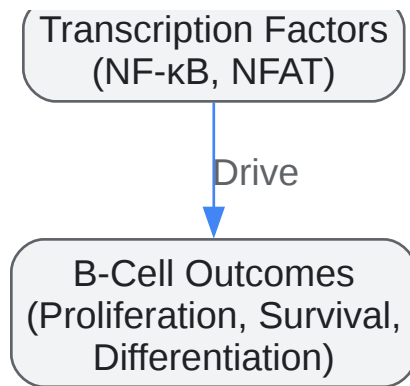
This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].

- **Principle:** Inhibition of BTK prevents phosphorylation of Phospholipase C gamma 2 (PLCy2). This is measured in a B-cell line after BCR stimulation.
- **Materials:**
 - B-cell line (e.g., Ramos Burkitt lymphoma cells or MEC-1 CLL cells)
 - **Vecabrutinib**
 - Cell culture medium
 - Stimulus (e.g., anti-IgM)
 - Lysis buffer
 - Antibodies for pPLCy2 and total PLCy2
- **Procedure:**
 - Culture cells and pre-incubate with **Vecabrutinib** for 1-2 hours.
 - Stimulate cells with anti-IgM to activate the BCR pathway.
 - Lyse the cells and collect protein extracts.
 - Perform Western blot analysis as described in Protocol 2, using antibodies specific for phosphorylated PLCy2 and total PLCy2.
 - The reduction in pPLCy2 levels is a direct indicator of effective BTK pathway inhibition.

BTK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where **Vecabrutinib** acts.





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Diagram Title: BCR Signaling and **Vecabrutinib** Inhibition Mechanism

As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then phosphorylates and activates PLC γ 2. **Vecabrutinib** acts by reversibly binding to BTK, inhibiting its kinase activity and thereby preventing the downstream activation of PLC γ 2 and the subsequent calcium flux and activation of transcription factors (like NF- κ B and NFAT) that drive B-cell proliferation and survival [5] [6] [7].

Research Implications and Notes

- **Mutant BTK Inhibition:** A key characteristic of **Vecabrutinib** is its **non-covalent (reversible) binding mechanism**. This allows it to inhibit both wild-type BTK and the C481S mutant BTK, which confers resistance to covalent inhibitors like ibrutinib [2] [8].
- **Residence Time Consideration:** While potent, the **short residence time** of **Vecabrutinib** (~15 minutes) on BTK has been suggested as a potential factor in its limited clinical efficacy observed in some trials compared to other reversible inhibitors with longer residence times [8].
- **Specificity Profile:** Beyond BTK and ITK, biochemical profiling against a panel of 234 kinases showed **Vecabrutinib** has an IC₅₀ < 100 nM for only seven kinases, indicating high selectivity [2].

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